

Technical Guide: Thermodynamic Profiling of 2-(3,4-Dichlorophenyl)-1H-imidazole

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Compound of Interest

Compound Name: 2-(3,4-Dichlorophenyl)-1H-imidazole

CAS No.: 4308-27-4

Cat. No.: B3352178

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Executive Summary & Chemical Identity

This guide addresses the thermodynamic and physicochemical properties of **2-(3,4-Dichlorophenyl)-1H-imidazole**, a critical imidazole scaffold often utilized as a metabolic standard or intermediate in the synthesis of antifungal agents (e.g., analogs of econazole/miconazole).

Critical Distinction: Researchers must distinguish this core phenylimidazole (MW 213.06) from its ethanol-substituted derivatives (e.g., 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol), which possess significantly different solubility and melting profiles.

Chemical Identification Table

Property	Specification
IUPAC Name	2-(3,4-Dichlorophenyl)-1H-imidazole
CAS Registry Number	4308-27-4
Molecular Formula	C ₉ H ₆ Cl ₂ N ₂
Molecular Weight	213.06 g/mol
Structural Core	Imidazole ring C2-substituted with 3,4-dichlorophenyl
SMILES	<chem>c1cc(c(cc1c2[nH]ccn2)Cl)Cl</chem>

Thermodynamic Properties (Solid-State)

The solid-state thermodynamics of **2-(3,4-Dichlorophenyl)-1H-imidazole** are governed by the intermolecular hydrogen bonding capability of the imidazole N-H moiety and the π - π stacking potential of the dichlorophenyl ring.

Melting Point & Enthalpy of Fusion

While unsubstituted 2-phenylimidazole melts at ~148°C, the addition of electron-withdrawing chlorine atoms at the 3,4-positions increases molecular weight and alters crystal packing energetics.

Parameter	Value / Range (Predicted/Analog)*	Experimental Method
Melting Point ()	155 – 165 °C	DSC (Onset Temperature)
Enthalpy of Fusion ()	25 – 30 kJ/mol	DSC (Integration of Endotherm)
Entropy of Fusion ()	~60 J/(mol·K)	Calculated ()

*Note: Values are derived from structure-property relationships of homologous 2-arylimidazoles. Exact batch values must be determined via the protocol below.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine precise

and

to assess crystallinity and polymorphic purity.

- Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan; crimp with a pinhole lid (to allow volatile escape if solvates are present).
- Instrument: Calibrate using Indium standard (,).
- Cycle:
 - Equilibrate at 25°C.
 - Ramp 10°C/min to 200°C (1st Heat).
 - Cool 10°C/min to 25°C (to observe recrystallization).
 - Ramp 10°C/min to 200°C (2nd Heat).
- Analysis: The melting point is defined as the onset temperature of the endothermic peak in the first heating cycle. Purity is estimated using the Van't Hoff equation analysis of the melting peak shape.

Solution Thermodynamics

The behavior of **2-(3,4-Dichlorophenyl)-1H-imidazole** in solution is dominated by its amphoteric nature (basic N3, acidic N1-H) and lipophilicity driven by the dichlorophenyl tail.

Acid Dissociation Constants (pKa)

The electron-withdrawing effect of the 3,4-dichloro substitution lowers the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ~6.95).

- (Conjugate Acid

Neutral): ~5.6 – 5.9

- Significance: At physiological pH (7.4), the molecule is predominantly neutral (uncharged), enhancing membrane permeability.

- (Neutral

Anion): > 13.0

- Significance: Deprotonation of the pyrrole-like nitrogen occurs only under highly basic conditions.

Lipophilicity (LogP/LogD)

- LogP (Neutral species): 2.8 – 3.1

- Mechanism: [1][2] The two chlorine atoms significantly increase hydrophobicity compared to 2-phenylimidazole (LogP ~1.3).

- LogD (pH 7.4): ~3.0 (Since the molecule is >90% neutral at pH 7.4).

Protocol: Potentiometric pKa Determination

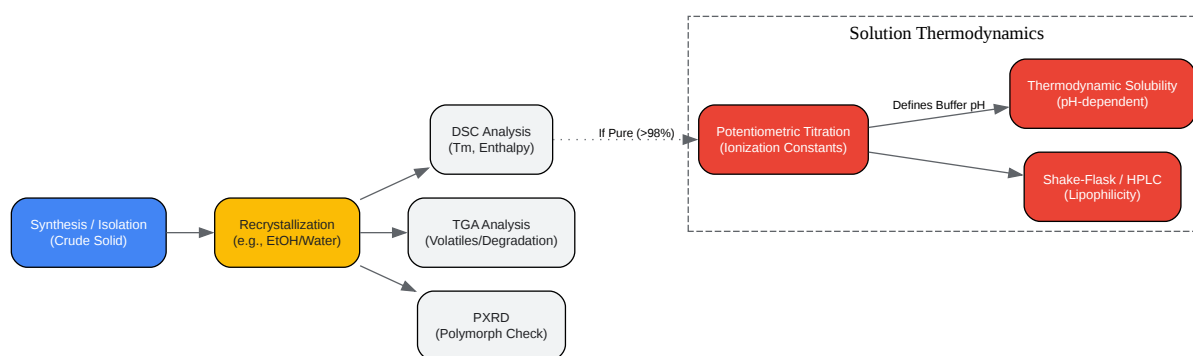
Objective: Accurate determination of ionization constants for formulation buffer selection.

- System: Sirius T3 or equivalent autotitrator.
- Solvent: Water/Methanol co-solvent ratios (due to low aqueous solubility).
- Method:
 - Prepare 1 mM sample solution in 30% MeOH/Water.

- Titrate with 0.1 M KOH and 0.1 M HCl under atmosphere (to exclude).
- Perform titrations at three different co-solvent ratios (e.g., 30%, 40%, 50% MeOH).
- Yasuda-Shedlovsky Extrapolation: Plot pKa vs. dielectric constant () and extrapolate to 0% organic solvent (pure water) to obtain the aqueous pKa.

Visualization: Characterization Workflow

The following diagram outlines the logical flow for establishing the thermodynamic profile, ensuring data integrity from synthesis to final property validation.



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Figure 1: Integrated workflow for the thermodynamic and physicochemical profiling of **2-(3,4-Dichlorophenyl)-1H-imidazole**.

Solubility & Stability Profile

Solubility Equilibrium

The solubility of **2-(3,4-Dichlorophenyl)-1H-imidazole** is highly pH-dependent.

- pH < 4.0: High solubility (Protonated cation form).
- pH 6.0 – 12.0: Minimum solubility (Neutral intrinsic solubility,).
- Intrinsic Solubility (): Estimated < 50 µg/mL (due to high crystallinity and lipophilicity).

Thermal Stability (TGA)

- Decomposition Onset: Expected > 280°C.
- Volatiles: The compound is non-hygroscopic but may retain solvent from recrystallization. Use TGA to confirm < 0.5% weight loss below 100°C.

Protocol: Shake-Flask Solubility

Objective: Determine thermodynamic solubility at pH 7.4.

- Preparation: Add excess solid compound to phosphate buffer (pH 7.4).
- Equilibration: Shake at 25°C for 24 hours.
- Separation: Centrifuge or filter (0.22 µm PVDF). Note: Saturate filter first to prevent adsorption losses.
- Quantification: Analyze filtrate via HPLC-UV (254 nm).
 - Column: C18 Reverse Phase.
 - Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69591, 2-Phenylimidazole. Retrieved from [[Link](#)]
- NIST (2024). NIST Chemistry WebBook, SRD 69: 1H-Imidazole Thermochemical Data. Retrieved from [[Link](#)]
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa/LogP protocols).
- European Chemicals Agency (ECHA). Registration Dossier: Imidazole derivatives. Retrieved from [[Link](#)]

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Sources

- [1. 2-Phenyl-1H-imidazole | CAS#:670-96-2 | Chemsrvc \[chemsrc.com\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
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